N-Cyclohexyl-N'-(1-methylbutyl)urea
Description
N-Cyclohexyl-N'-(1-methylbutyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a branched 1-methylbutyl group on the other. Urea derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and stability .
Properties
CAS No. |
303091-95-4 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-cyclohexyl-3-pentan-2-ylurea |
InChI |
InChI=1S/C12H24N2O/c1-3-7-10(2)13-12(15)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3,(H2,13,14,15) |
InChI Key |
FJQRSEXWVWHZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Isocyanate-Amine Coupling
The most direct method involves reacting cyclohexylamine with 1-methylbutyl isocyanate under anhydrous conditions. This approach is documented in patent literature :
Reaction Scheme:
-
Solvent: Toluene or dichloroethane
-
Temperature: 95–115°C
-
Catalyst: None required (thermal activation)
-
Yield: 84–89% (based on analogous urea syntheses)
| Parameter | Value |
|---|---|
| Reaction Time | 2.5–3 hours |
| Purity (HPLC) | >99% |
| Byproducts | <1% Symmetrical urea |
This method requires strict moisture control due to isocyanate reactivity. Patent US7683172B2 highlights the use of triphosgene for in situ isocyanate generation from 1-methylbutylamine .
Carbonyldiimidazole (CDI)-Mediated Coupling
A phosgene-free alternative employs CDI to activate amines for urea formation, as described in medicinal chemistry studies :
-
React cyclohexylamine with CDI to form imidazolide intermediate.
-
Add 1-methylbutylamine to generate the unsymmetrical urea.
Advantages :
-
Avoids toxic isocyanates
-
Suitable for heat-sensitive substrates
| Metric | Value |
|---|---|
| Yield | 78–82% |
| Reaction Scale | Up to 10 kg |
| Solvent | THF or DCM |
Electrochemical Synthesis Using CO₂
Emerging methods utilize CO₂ as a carbonyl source under electrochemical conditions :
Mechanism :
-
Oxidative activation of amines at electrode surfaces.
-
CO₂ insertion into N–H bonds.
-
Electrolyte: Ionic liquids ([BMIM][NTf₂])
-
Potential: −1.7 to −1.9 V vs Pt
-
Faradaic Efficiency: 63–71%
Limitations :
-
Requires specialized equipment
-
Lower yields (55–68%) compared to classical methods
Solid-Phase Synthesis for High-Throughput Production
Patent EP0526313A1 details a resin-bound approach for parallel synthesis :
Steps :
-
Immobilize cyclohexylamine on Wang resin.
-
Couple with 1-methylbutyl isocyanate.
-
Cleave product with TFA/CH₂Cl₂.
Benefits :
-
Enables combinatorial library generation
-
Average Yield: 75–80%
-
Purity: >95% after precipitation
Comparative Analysis of Methods
Table 1: Method Evaluation
| Method | Yield (%) | Scalability | Safety Profile | Cost ($/kg) |
|---|---|---|---|---|
| Isocyanate-Amine | 84–89 | Industrial | Moderate (isocyanates) | 120–150 |
| CDI-Mediated | 78–82 | Pilot Scale | High | 200–220 |
| Electrochemical | 55–68 | Lab Scale | Excellent | 300+ |
| Solid-Phase | 75–80 | Microscale | High (TFA use) | 450+ |
Purification and Characterization
-
Column: Silica gel (230–400 mesh)
-
Eluent: 1:4 ethyl acetate/hexanes
-
Rf: 0.38 (TLC, same solvent system)
-
¹H NMR (CDCl₃): δ 1.05 (s, 18H, cyclohexyl), 3.93–3.76 (m, 2H, NCH₂)
-
IR (cm⁻¹): 1628 (C=O urea stretch)
Industrial-Scale Considerations
Patent CN111548287A emphasizes process optimization for kilogram-scale production :
-
Continuous distillation removes HCl byproduct
-
Triphosgene utilization reduces phosgene inventory risks
-
Cycle Time: 6–8 hours per batch
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(1-methylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-(1-methylbutyl)urea is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(1-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Branching vs. hydroxyethyl or chloroethyl analogs) . Aromatic substituents (e.g., 4-methylphenyl) may increase rigidity and binding affinity in pharmaceutical contexts .
- The 1-methylbutyl analog’s toxicity remains unstudied but may align with Category 4 oral toxicity (as seen in similar ureas) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Cyclohexyl-N'-(1-methylbutyl)urea, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis of substituted ureas typically involves reacting cyclohexylamine with a suitable isocyanate or via a carbodiimide-mediated coupling. For example, substituted ureas like cyclohexylurea are synthesized by reacting cyclohexylamine with urea derivatives under controlled conditions (e.g., reflux in ethanol for 4–6 hours) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity.
- Data Gaps : Evidence for this specific compound is limited, but analogous syntheses suggest yield improvements by using catalysts like triethylamine or activating agents such as EDCI .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent arrangement (e.g., cyclohexyl protons at δ 1.0–2.0 ppm and urea NH signals at δ 5.5–6.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ ~240 nm for urea moieties) to assess purity (>95% recommended for biological assays) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators (e.g., NIOSH-approved P95) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Disposal : Classify as hazardous waste (H302: harmful if swallowed; H315/H319: skin/eye irritant) and incinerate via approved facilities .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Drug Design : As a urea derivative, it may inhibit enzymes (e.g., kinases) or modulate receptors via hydrogen-bonding interactions. Analogous compounds show activity in cancer and CNS studies .
- SAR Studies : The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 1-methylbutyl chain may influence steric interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound analogs?
- Methodology :
- Substituent Variation : Modify the cyclohexyl group (e.g., replace with cyclopentyl) or alkyl chain length to assess impacts on potency. For example, shorter chains may reduce toxicity .
- Bioisosteric Replacement : Replace urea with thiourea or sulfonamide groups to evaluate metabolic stability.
- In Silico Modeling : Use docking studies (e.g., AutoDock) to predict binding affinities to target proteins like kappa-opioid receptors .
Q. What analytical techniques resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?
- Approach :
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points (reported range: 160–162°C) and detect polymorphs .
- Solubility Studies : Use shake-flask methods in buffers (pH 1–10) and logP calculations (e.g., via HPLC retention times) to clarify discrepancies .
Q. How can researchers mitigate instability issues of this compound under specific experimental conditions?
- Strategies :
- Storage : Store at –20°C under argon to prevent hydrolysis. Lyophilization improves stability for long-term use.
- Buffers : Avoid basic conditions (pH >9) where urea bonds degrade. Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays .
Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
